5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Overview
Description
5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole, also known as 5-Bromo-indole, is a heterocyclic aromatic organic compound. It is a member of the indole family, and is used in a variety of scientific research applications. 5-Bromo-indole has a wide range of applications, from being used as a synthetic intermediate in the synthesis of pharmaceuticals, to being used as a fluorescent probe in biological research.
Scientific Research Applications
Synthesis of Naratriptan Hydrochloride : This compound is a key intermediate in the synthesis of naratriptan hydrochloride, a drug used for treating migraines (Shashikumar et al., 2010).
5-HT6 Receptor Antagonists : A series of derivatives including this compound have shown potential as potent and selective 5-HT6 receptor antagonists. These have good pharmacokinetic profiles and do not impact cytochrome, suggesting their utility in neurological therapies (Nirogi et al., 2015).
Thermal Stability : The compound has been synthesized with good thermal stability up to 215°C, which is significant in materials science and chemical stability studies (Barakat et al., 2017).
Photochemical Applications : It is involved in producing photoadducts such as 5-(7-indolyl)uracil, important in photochemistry and potential therapeutic applications (Celewicz, 1989).
Anticancer Activity : New 5-bromo derivatives of indole and spiroindole phytoalexins synthesized from this compound show partial anticancer activity on leukemia cell lines (Očenášová et al., 2015).
Antibacterial Applications : Heterocyclic compounds derived from this compound exhibit high antibacterial activity, suggesting their potential in pharmaceutical applications (Mageed et al., 2021).
Cancer Therapy : Studies have shown that indole derivatives of this compound have superior cytotoxic and anti-vascular effects on chemoresistant cancer cells, indicating potential in future cancer therapies (Mahal et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTKCABHRSIAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577888 | |
Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121206-76-6 | |
Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the improved synthesis process for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole described in the research?
A1: The research paper focuses on optimizing the synthesis of this compound, a crucial intermediate in producing Naratriptan Hydrochloride []. This compound is a vital building block for Naratriptan, a drug used to treat migraines. The researchers developed a novel one-pot synthesis method using triethyl silane, which is particularly beneficial for large-scale production []. This improved process likely offers advantages in terms of yield, cost-effectiveness, and reduced environmental impact compared to previous methods.
Q2: Can you elaborate on the applications of this compound beyond its role as an intermediate in Naratriptan synthesis?
A2: While the primary application of this compound highlighted in the research is its use in Naratriptan synthesis [], its unique structure could potentially lend itself to other applications. These might include:
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